Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula CHNO and a molecular weight of 197.23 g/mol. It is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is recognized by its CAS number 1883717-37-0, and it is often used in scientific research for its potential pharmacological properties .
The synthesis of methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate typically involves several steps which may include:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and purification techniques (e.g., recrystallization, chromatography) are crucial for optimizing yield and purity during synthesis .
The molecular structure of methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate features a pyrazole ring substituted at the 5-position with a dimethylaminomethyl group and a carboxylate ester at the 4-position.
CC(C(=O)OC1=C(NN=C1C)C(C)N)C
.This structure indicates potential interactions with biological targets due to its functional groups, which can influence solubility and reactivity .
Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate may undergo various chemical reactions, including:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate involves interaction with specific biological targets, likely through binding to enzymes or receptors that modulate physiological responses.
Data suggests that compounds in this class may exhibit effects on neurotransmitter systems or influence metabolic pathways, potentially acting as inhibitors or agonists depending on their specific structure and substituents .
Relevant data regarding these properties are essential for practical applications in laboratories and industries .
Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate has several scientific uses:
The versatility of this compound makes it valuable in both academic research and industrial applications .
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 2624-63-7
CAS No.: 10305-76-7